molecular formula C18H23N5O2 B11199145 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide

4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11199145
M. Wt: 341.4 g/mol
InChI Key: PCKDTWCFIJFAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with an amino group, a methoxyphenyl group, a methylpiperidinyl group, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using ammonia or amine derivatives under controlled conditions.

    Attachment of the Methoxyphenyl Group: This step involves the use of a methoxyphenylboronic acid or its derivatives in a Suzuki coupling reaction.

    Incorporation of the Methylpiperidinyl Group: The methylpiperidinyl group is typically introduced through a nucleophilic substitution reaction using 4-methylpiperidine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include nitroso, nitro, or hydroxyl derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.

Medicine

Medicinally, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate
  • 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-thioamide

Uniqueness

Compared to similar compounds, 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and methylpiperidinyl groups, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-12-7-9-23(10-8-12)18-20-11-15(16(19)22-18)17(24)21-13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)(H2,19,20,22)

InChI Key

PCKDTWCFIJFAEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.